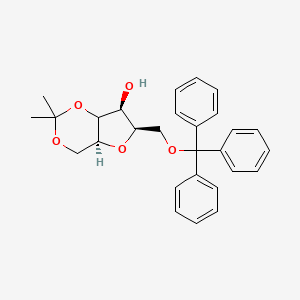

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

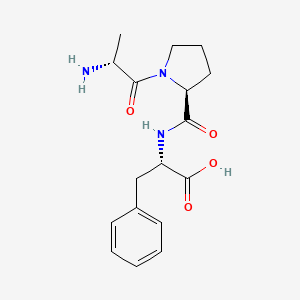

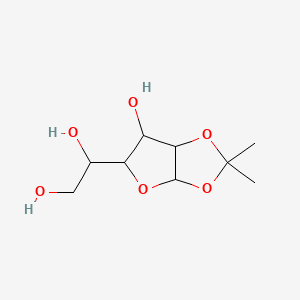

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol, also known as this compound, is a useful research compound. Its molecular formula is C₃₀H₃₂O₆ and its molecular weight is 488.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities of Derivatized D-Glucans

D-Glucans and their derivatives, including those modified through acetylation, have garnered interest for their extensive biological activities. These activities include antioxidation, anticoagulation, antitumor, and antiviral effects. Chemical modifications, such as acetylation, enhance the solubility of D-glucans, potentially altering their biological functions. This suggests that compounds like 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol could exhibit similar enhanced biological activities due to chemical modifications, making them valuable in biotechnological applications and the treatment of various diseases (Francini Yumi Kagimura et al., 2015).

Metabolic Pathways in Cancer Cells

Understanding the metabolic pathways activated in cancer cells, including those related to glucose, glutamine, and acetate metabolism, is crucial for identifying new therapeutic targets. Derivatives of D-glucans, potentially including acetylated compounds, might play a role in modulating these metabolic pathways. The reductive metabolism of glutamine and the altered glycolysis pathway are areas where such compounds could have an impact, offering new avenues for cancer therapy (Wentao Dong, Mark A Keibler, & G. Stephanopoulos, 2017).

Mechanisms of Pyrolysis of Polysaccharides

The study of the pyrolysis mechanisms of polysaccharides, including those related to glucans, reveals insights into the formation of specific compounds through thermal decomposition. This research could inform the production and application of derivatives like this compound in various industrial processes, including bioenergy and material science (Glenn R. Ponder & Geoffrey N. Richards, 1994).

Applications of Cyclodextrins

Cyclodextrins, cyclic oligosaccharides that form inclusion complexes with various molecules, have wide-ranging applications in pharmaceuticals, drug delivery, and food industries. The ability of cyclodextrins to modify the physical and chemical properties of their guest molecules through inclusion complexation might offer parallels to the applications of chemically modified glucans and related compounds in enhancing the solubility and stability of pharmaceuticals and other substances (N. Sharma & Ashish Baldi, 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the regulation of blood glucose levels . It is extensively utilized in the field of biomedicine and plays a pivotal role in the management of diverse ailments including diabetes .

Mode of Action

The compound exerts its antidiabetic effects by actively regulating blood glucose levels

Biochemical Pathways

Given its role in glycemic control, it can be inferred that it likely interacts with pathways related to glucose metabolism .

Pharmacokinetics

It is known that the compound is solid in its physical state, soluble in ethanol, and has a melting point of 123-125°c (lit) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of blood glucose levels, contributing to its antidiabetic effects .

Properties

IUPAC Name |

[(4aS,6R,7R,7aR)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O6/c1-21(31)34-27-25(35-26-19-32-29(2,3)36-28(26)27)20-33-30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-28H,19-20H2,1-3H3/t25-,26+,27-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOENFNIYAKGMHW-JUDWXZBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC2C1OC(OC2)(C)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@@H]2[C@H]1OC(OC2)(C)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride](/img/no-structure.png)

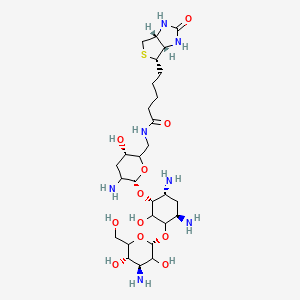

![N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt](/img/structure/B1139689.png)

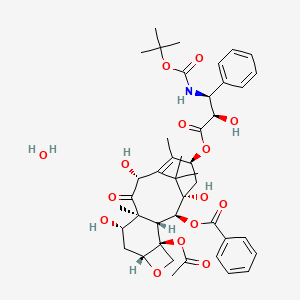

![N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide](/img/structure/B1139703.png)